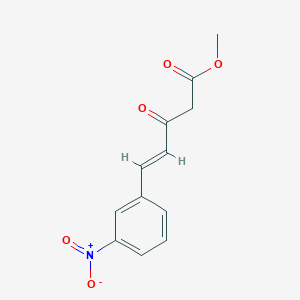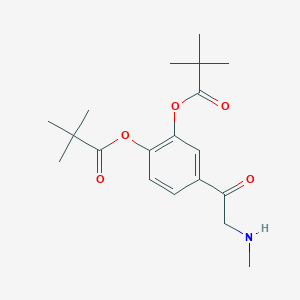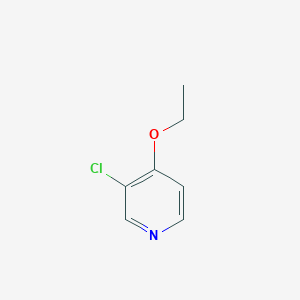
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester
Overview
Description
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester, also known as NPMEO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic acids, is a significant reaction in the chemical industry. It involves the use of palladium catalysts to produce ester products under mild conditions. This process is crucial for developing advanced chemical products, particularly polymers, from alternative feedstocks. The synthesis of esters through this method showcases the potential of using unsaturated compounds like "4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester" in creating valuable industrial products with high yields and selectivities to linear structured products. The review highlights the application of homogeneous palladium-diphosphine catalysts in achieving these outcomes, indicating the broad opportunities for new industrial processes aimed at resource saving, waste minimization, and improving the environmental and economic efficiency of chemical production (Sevostyanova & Batashev, 2023).
Oxidation and Mutagen Formation in Fats
The oxidation of omega-3 fats, such as those derived from linolenic acid methyl ester, can lead to the formation of mutagens like 4-oxo-2-hexenal. This compound has shown mutagenic activity in bacterial strains and reacts with DNA to form adducts, indicating the potential hazards associated with the oxidation of unsaturated fats. The study on 4-oxo-2-hexenal provides insight into the chemical behavior of related unsaturated compounds and their interaction with biological systems. It underscores the importance of understanding the oxidation mechanisms of unsaturated esters and their implications for food safety and human health (Kasai & Kawai, 2008).
Advanced Oxidation Processes for Degradation of Compounds
The degradation of acetaminophen by advanced oxidation processes (AOPs) illustrates the potential for using oxidative methods to break down complex organic compounds in aqueous media. This research is relevant to understanding how similar processes might be applied to degrade or modify compounds like "4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester." The findings from studies on acetaminophen degradation could inform approaches for handling similar esters, particularly in environmental and waste management contexts, by identifying by-products, biotoxicity, and the efficiency of different AOP systems (Qutob et al., 2022).
properties
IUPAC Name |
methyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(15)8-11(14)6-5-9-3-2-4-10(7-9)13(16)17/h2-7H,8H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMNBZFSFFBDM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 19867053 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid](/img/structure/B3328799.png)
![[4-[2-(Diethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B3328806.png)







![4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3328862.png)
![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)
![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)
